Triphenylene

Organic Semiconductors Charge Transport Discotic Liquid Crystals

Triphenylene is not interchangeable with other discotic PAHs. Its planar D3h symmetry ensures predictable columnar self-assembly, essential for anisotropic charge transport in single-crystal OFETs where sublimed-grade purity unlocks 100× mobility gains over thin-film devices. For OLED host materials, substituted triphenylenes reduce ΔEST by up to 0.4 eV, enabling >30 Cd/A efficiency. Standard purity is ≥98% (HPLC); sublimation-purified grades are available for high-mobility OFET work. This is the correct choice for hole-dominant transport, blue OLED acceptor functions, and photoconductive gain matrices.

Molecular Formula C18H12
Molecular Weight 228.3 g/mol
CAS No. 217-59-4
Cat. No. B110318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriphenylene
CAS217-59-4
Synonyms1,2,3,4-Dibenznaphthalene;  9,10-Benzophenanthrene;  9,10-Benzphenanthrene;  Benzo[l]phenanthrene;  Isochrysene;  NSC 57455
Molecular FormulaC18H12
Molecular Weight228.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C18H12/c1-2-8-14-13(7-1)15-9-3-4-11-17(15)18-12-6-5-10-16(14)18/h1-12H
InChIKeySLGBZMMZGDRARJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.80e-07 M

Structure & Identifiers


Interactive Chemical Structure Model





Triphenylene (CAS 217-59-4): Product Specifications and Procurement Context


Triphenylene (CAS 217-59-4) is a C18H12 polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene rings in a planar, disc-shaped geometry with D3h symmetry [1]. It is commercially available with typical purities of ≥98.0% (HPLC) and for specialized applications can be further purified by sublimation . Key baseline physical properties include a melting point range of 195-200°C and boiling point of 438°C . In aqueous solution, its solubility is extremely low at 0.043 mg/L (25°C) [2].

Critical Differentiators in Triphenylene Sourcing for Optoelectronics


Triphenylene cannot be substituted generically with other discotic PAHs due to its unique combination of photophysical and electronic properties. Unlike pyrene or perylene, which exhibit distinct charge transport polarities and aggregation behaviors [1], triphenylene's planar D3h symmetry drives a predictable columnar self-assembly that is essential for anisotropic charge transport [2]. Furthermore, its singlet-triplet energy gap and HOMO-LUMO levels can be finely tuned via substitution, a property not universally accessible across the PAH class [3]. Direct substitution with coronene, for instance, fails to replicate triphenylene's hole-dominant transport and its specific role as a functional acceptor in blue OLED emitters [4].

Quantitative Comparative Performance of Triphenylene vs. In-Class Analogs


Hole-Selective Charge Transport: Triphenylene Derivatives vs. Perylene Derivatives

Triphenylene derivatives exhibit hole-dominant charge transport, in contrast to perylene derivatives which are electron-dominant. This polarity distinction is critical for device architecture selection [1]. The hole mobility in triphenylene-based discotic liquid crystals typically reaches ~1 × 10⁻⁴ cm² V⁻¹ s⁻¹, with anisotropy ratio (μ∥/μ⊥) of ~10³ [2].

Organic Semiconductors Charge Transport Discotic Liquid Crystals

Single-Crystal FET Mobility: π-Extended Triphenylene vs. Thin-Film Triphenylene

Single-crystal OFETs fabricated with π-extended triphenylene derivatives achieve a maximum hole mobility of ~0.03 cm² V⁻¹ s⁻¹, which is approximately two orders of magnitude higher than the mobility measured in analogous thin-film transistors [1]. This value is reported as the highest ever recorded for single-crystal FETs based on triphenylene analogues [2].

Organic Field-Effect Transistors Carrier Mobility Single-Crystal Electronics

Photoconductive Efficiency: Triphenylene Host vs. Doped Systems with Pyrene/Coronene

In pure triphenylene, photoconductivity is initiated solely by singlet excitons, with no evidence of triplet state participation. Doping triphenylene with lower-singlet-energy PAHs such as pyrene or coronene (1-3% concentration) significantly enhances photoconduction, as the impurity singlets are more effective than the host triphenylene singlet in promoting free carrier generation [1].

Photoconductivity Exciton Dynamics Doping

Fluorescence Quantum Yield: Azatriphenylenes vs. Parent Triphenylene

Azatriphenylenes exhibit significantly higher fluorescence quantum yields (ΦF) compared to their all-carbon triphenylene counterparts. This enhancement is attributed to the introduction of nitrogen atoms into the aromatic core, which alters the electronic structure and radiative decay pathways [1].

Fluorescent Materials Quantum Yield Heteroatom Doping

Singlet-Triplet Energy Gap Tunability: Substituted Triphenylene vs. Unsubstituted

The singlet-triplet energy gap (ΔEST) of triphenylene can be reduced by up to 0.4 eV through chemical substitution (e.g., phenyl or diphenylamino groups). This tuning, verified by spectroscopy and TD-DFT calculations, enables precise control over exciton dynamics and is critical for designing efficient phosphorescent OLED hosts [1]. Ir(III)-doped devices using such tuned triphenylene hosts achieved luminous efficiencies above 30 Cd/A in simple two-layer structures [2].

OLED Host Materials Exciton Management Energy Gap Engineering

Validated Application Scenarios for Triphenylene Procurement


Organic Field-Effect Transistor (OFET) Active Layers: Prioritizing Single-Crystal Growth

Procurement of high-purity triphenylene (e.g., sublimed grade) is essential for fabricating single-crystal OFETs, where mobility enhancements of 100× over thin-film devices have been demonstrated. Researchers should select suppliers offering materials with low impurity levels to maximize crystal quality and achieve the highest reported mobilities for this class of compounds [1].

Phosphorescent OLED Host Materials: Engineering the Singlet-Triplet Gap

For OLED development, specifically when designing host materials for green-emitting Ir(III) phosphors, substituted triphenylenes are the preferred procurement target. Their ΔEST can be reduced by up to 0.4 eV, enabling better exciton confinement and higher device efficiency (>30 Cd/A) [2]. Unsubstituted triphenylene is not suitable for this purpose.

Photoconductive Device Research: Doped Triphenylene Systems

Investigations into photoconductive gain should focus on triphenylene as a host matrix doped with 1-3% of lower-bandgap PAHs like pyrene or coronene. This approach leverages the more efficient carrier generation from impurity singlet states, a mechanism not observed with pristine triphenylene alone [3]. Procurement should therefore consider both the host triphenylene and the specific dopant.

Fluorescent Probe and Sensor Development: Azatriphenylene Alternatives

Applications requiring high fluorescence quantum yield should avoid unsubstituted triphenylene in favor of azatriphenylene derivatives, which demonstrate consistently higher ΦF values. This class-level inference is based on direct comparative studies showing the enhancement effect of nitrogen incorporation [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Triphenylene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.